molecular formula C13H16O2 B12919079 (E)-4-Benzylidene-2-ethoxytetrahydrofuran

(E)-4-Benzylidene-2-ethoxytetrahydrofuran

Katalognummer: B12919079
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: PAHYMCWEODTGGL-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and an ethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the condensation of 2-ethoxytetrahydrofuran with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-Benzylidene-2-ethoxytetrahydrofuran undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 4-benzyl-2-ethoxytetrahydrofuran.

    Substitution: The ethoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylidene derivatives with higher oxidation states.

    Reduction: 4-Benzyl-2-ethoxytetrahydrofuran.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-4-Benzylidene-2-ethoxytetrahydrofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-4-Benzylidene-2-ethoxytetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

(E)-4-Benzylidene-2-ethoxytetrahydrofuran can be compared with other similar compounds, such as:

    4-Benzylidene-2-methoxytetrahydrofuran: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Benzylidene-2-hydroxytetrahydrofuran: Contains a hydroxyl group at the 2-position.

    4-Benzylidene-2-aminotetrahydrofuran: Features an amino group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

(4E)-4-benzylidene-2-ethoxyoxolane

InChI

InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8+

InChI-Schlüssel

PAHYMCWEODTGGL-XYOKQWHBSA-N

Isomerische SMILES

CCOC1C/C(=C\C2=CC=CC=C2)/CO1

Kanonische SMILES

CCOC1CC(=CC2=CC=CC=C2)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.